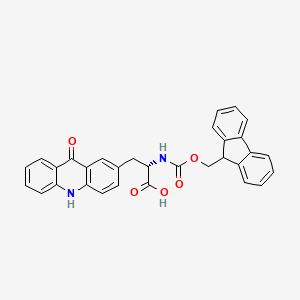
Fmoc-Ala(2-Acd)-OH
Übersicht
Beschreibung
Fmoc-Ala(2-Acd)-OH: is a derivative of alanine, an amino acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino terminus, preventing unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala(2-Acd)-OH typically involves the protection of the amino group of alanine with the Fmoc group. This is achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane. The resulting Fmoc-protected alanine is then further modified to introduce the 2-acetyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This deprotection step is crucial in peptide synthesis to expose the amino group for subsequent coupling reactions.
Coupling Reactions: Fmoc-Ala(2-Acd)-OH can undergo peptide bond formation with other amino acids. This is facilitated by coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions:
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HOBt and DIC in an organic solvent like DMF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Deprotection: Alanine with a free amino group.
Coupling: Peptides with this compound incorporated into the sequence.
Substitution: Modified alanine derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Ala(2-Acd)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of alanine residues with specific modifications, enabling the study of structure-function relationships in peptides.
Biology: In biological research, this compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can serve as probes or inhibitors in various biological assays.
Medicine: this compound is utilized in the development of peptide-based therapeutics. Modified peptides can exhibit enhanced stability, bioavailability, and specificity, making them suitable candidates for drug development.
Industry: In the pharmaceutical and biotechnology industries, this compound is employed in the large-scale synthesis of peptides for therapeutic and diagnostic applications. It is also used in the production of peptide-based materials for various industrial applications.
Wirkmechanismus
The mechanism of action of Fmoc-Ala(2-Acd)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.
Molecular Targets and Pathways: this compound itself does not have specific molecular targets or pathways. peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Ala-OH: This compound is similar to Fmoc-Ala(2-Acd)-OH but lacks the 2-acetyl group. It is commonly used in peptide synthesis for the incorporation of unmodified alanine residues.
Fmoc-Ala(2-Azido)-OH: This derivative contains an azido group instead of the acetyl group
Fmoc-Ala(2-Boc)-OH: This compound has a tert-butoxycarbonyl (Boc) group instead of the acetyl group. It provides an alternative protective group for specific synthetic applications.
Uniqueness: this compound is unique due to the presence of the 2-acetyl group, which allows for specific modifications and functionalizations. This makes it a valuable tool in the synthesis of peptides with tailored properties and functionalities.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9-oxo-10H-acridin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O5/c34-29-23-11-5-6-12-26(23)32-27-14-13-18(15-24(27)29)16-28(30(35)36)33-31(37)38-17-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-15,25,28H,16-17H2,(H,32,34)(H,33,37)(H,35,36)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMIEUQIDDERGZ-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013328-63-6 | |
| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


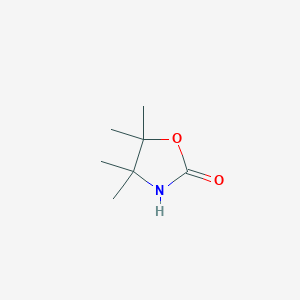
![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)
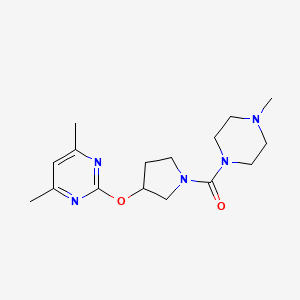
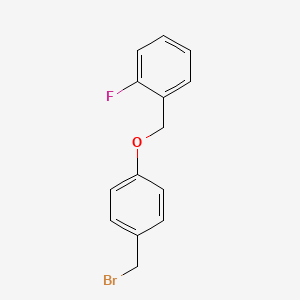
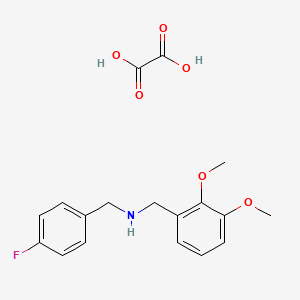
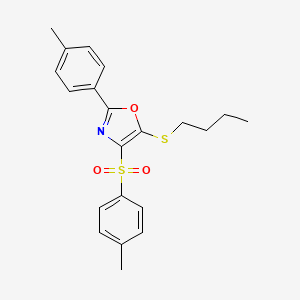
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)
![4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one](/img/structure/B2424964.png)
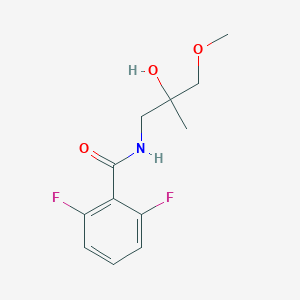
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2424967.png)
![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2424974.png)
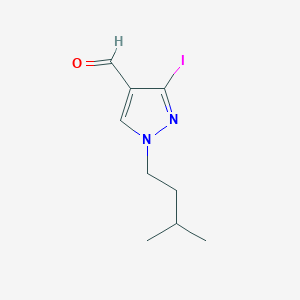
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)
